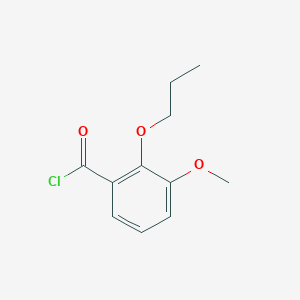

3-Methoxy-2-propoxybenzoyl chloride

説明

特性

IUPAC Name |

3-methoxy-2-propoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-7-15-10-8(11(12)13)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRVQELXTBLABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293031 | |

| Record name | 3-Methoxy-2-propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23966-84-9 | |

| Record name | 3-Methoxy-2-propoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23966-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-propoxybenzoyl chloride typically involves the reaction of 3-Methoxy-2-propoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methoxy-2-propoxybenzoic acid+Thionyl chloride→3-Methoxy-2-propoxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: Industrial production methods for 3-Methoxy-2-propoxybenzoyl chloride are similar to laboratory synthesis but are scaled up. The reaction is carried out in large reactors with efficient cooling and stirring mechanisms to ensure uniformity and safety.

化学反応の分析

Types of Reactions: 3-Methoxy-2-propoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methoxy-2-propoxybenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts under reflux conditions to form esters.

Thiols: Reacts under basic conditions to form thioesters.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

科学的研究の応用

Organic Synthesis

Role as an Acylating Agent

3-Methoxy-2-propoxybenzoyl chloride serves as an acylating agent in organic synthesis, facilitating the introduction of acyl groups into various substrates. This property is crucial for the development of complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Benzofuran Derivatives

In a study focused on the total synthesis of natural products containing benzofuran rings, 3-Methoxy-2-propoxybenzoyl chloride was utilized for the preparation of key intermediates. The compound's ability to react under mild conditions allowed for high yields and reproducibility in synthesizing biologically active compounds .

Pharmaceutical Applications

Intermediate in Drug Development

The compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics enable the formation of compounds with enhanced biological activity.

Example: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives synthesized using 3-Methoxy-2-propoxybenzoyl chloride exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These derivatives have been shown to possess lower toxicity profiles, making them suitable candidates for further development in pain management therapies.

Material Science

Polymer Chemistry

3-Methoxy-2-propoxybenzoyl chloride can be employed in polymer chemistry as a reactive monomer or crosslinking agent. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Application in Coatings

The compound has been explored for use in coatings, where it contributes to improved adhesion and durability. The unique properties of the resultant polymers make them suitable for applications in automotive and aerospace industries.

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Acylation reactions | High yields, mild reaction conditions |

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity |

| Material Science | Polymer crosslinking | Improved thermal stability |

| Coatings | Adhesion promoters | Increased durability |

作用機序

The mechanism of action of 3-Methoxy-2-propoxybenzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acyl derivatives, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acyl derivative.

類似化合物との比較

- 3-Methoxybenzoyl chloride

- 2-Methoxybenzoyl chloride

- 4-Methoxybenzoyl chloride

Comparison: 3-Methoxy-2-propoxybenzoyl chloride is unique due to the presence of both methoxy and propoxy groups on the benzoyl ring, which can influence its reactivity and the types of derivatives it forms. This makes it a versatile building block in organic synthesis compared to its simpler analogs .

生物活性

3-Methoxy-2-propoxybenzoyl chloride (CAS No. 23966-84-9) is an organic compound whose biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-2-propoxybenzoyl chloride is C11H13ClO3, with a molecular weight of approximately 232.68 g/mol. The compound features a benzoyl chloride moiety substituted with methoxy and propoxy groups, which significantly influence its biological interactions.

The biological activity of 3-Methoxy-2-propoxybenzoyl chloride primarily stems from its ability to interact with various cellular targets. The compound has been shown to exhibit:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities.

- Antitumor Activity : Some derivatives of benzoyl chlorides are known to inhibit cell proliferation in cancer cell lines.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains and fungi. |

| Antitumor | Inhibits proliferation in various cancer cell lines, suggesting potential as an anticancer agent. |

| Enzyme Inhibition | Modulates the activity of enzymes involved in metabolic processes. |

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of benzoyl chloride, including 3-Methoxy-2-propoxybenzoyl chloride, exhibited significant cytotoxic effects on breast cancer cells (MCF-7). The mechanism involved the induction of apoptosis via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased anti-apoptotic proteins .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of 3-Methoxy-2-propoxybenzoyl chloride against various pathogens, including Staphylococcus aureus and Candida albicans. Results indicated that the compound inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

- Enzyme Inhibition Studies : Research focusing on the compound's enzymatic interactions revealed that it effectively inhibits certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of compounds similar to 3-Methoxy-2-propoxybenzoyl chloride, emphasizing the importance of substituents on the benzene ring for enhancing biological activity. For instance:

- Substituent Effects : The presence of electron-donating groups like methoxy enhances antitumor activity by stabilizing reactive intermediates during metabolic activation .

- Comparative Analysis : Compounds with varying alkyl chain lengths showed differing levels of antimicrobial efficacy, suggesting that chain length can influence membrane permeability and interaction with microbial targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-2-propoxybenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential alkylation and acylation. For example:

Alkylation : Introduce the propoxy group at the 2-position of 3-methoxybenzaldehyde using propyl bromide and a base (e.g., K₂CO₃) in DMF at 80–100°C .

Oxidation : Convert the aldehyde to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

Chlorination : React the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (e.g., 70–80°C for SOCl₂) .

- Key Variables : Excess SOCl₂ improves conversion, while moisture must be excluded to avoid hydrolysis. Yields typically range from 60–85% depending on purification (e.g., distillation or recrystallization).

Q. What spectroscopic techniques are most effective for characterizing 3-methoxy-2-propoxybenzoyl chloride?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, propoxy at δ 1.0–1.5 ppm) and carbonyl signals (δ 165–175 ppm for the acyl chloride) .

- IR Spectroscopy : Confirm the C=O stretch (~1770 cm⁻¹) and absence of -OH peaks .

- Mass Spectrometry : Validate molecular weight (e.g., [M]⁺ at m/z 228.6 for C₁₁H₁₃ClO₃) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the steric hindrance of the propoxy group influence the reactivity of 3-methoxy-2-propoxybenzoyl chloride in nucleophilic acyl substitution?

- Mechanistic Insight :

- The bulky propoxy group at the 2-position reduces reactivity with hindered nucleophiles (e.g., secondary amines). Kinetic studies using HPLC or in-situ FTIR reveal slower reaction rates compared to unsubstituted benzoyl chlorides .

- Workaround : Use polar aprotic solvents (e.g., THF) and elevated temperatures (50–60°C) to enhance nucleophilicity .

Q. How can conflicting literature data on the compound’s stability in aqueous media be resolved?

- Contradiction Analysis :

- Some studies report rapid hydrolysis (t₁/₂ < 1 hr at pH 7), while others note stability for >6 hrs in anhydrous acetonitrile.

- Resolution : Conduct controlled kinetic studies under varying pH, temperature, and solvent conditions. Use ¹H NMR to track hydrolysis byproducts (e.g., carboxylic acid) .

Q. What alternative precursors can be used to synthesize this compound without traditional chlorinating agents?

- Innovative Pathways :

- Photochlorination : Irradiate 3-methoxy-2-propoxybenzoic acid with Cl₂ gas under UV light (λ = 365 nm).

- Biocatalysis : Use lipases (e.g., Candida antarctica) in non-aqueous media to catalyze acid-to-acyl chloride conversion .

- Trade-offs : Photochlorination offers higher purity but requires specialized equipment, while biocatalysis is greener but slower.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。